molecular formula C19H16BrNO2S B12634841 Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate

Cat. No.: B12634841
M. Wt: 402.3 g/mol
InChI Key: PRJXRNJUUBWKKC-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Bromomethylation: The phenyl ring is bromomethylated using bromomethylation reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the ester group to an alcohol.

    Coupling Reactions: The phenyl ring can participate in coupling reactions like Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the thiazole ring.

    Methyl 2-[4-(bromomethyl)phenyl]benzoate: Contains a benzoate group instead of a thiazole ring.

    Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain a thiophene ring, which is structurally similar to the thiazole ring.

Uniqueness

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate is unique due to the presence of both a bromomethyl group and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate, a thiazole derivative, has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of thiazoles known for diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C13_{13}H12_{12}BrN O2_2S
  • Molecular Weight : 402.3 g/mol
  • CAS Number : 172678-67-0
  • Physical State : Solid

Table 1: Physical Properties

PropertyValue
DensityNot specified
Boiling PointNot specified
Melting PointNot specified
Flash PointNot specified

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits notable antibacterial activity against various strains.

  • Antibacterial Activity : Research indicates that thiazole derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures have shown IC50_{50} values in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Mechanism of Action : The mechanism typically involves inhibition of bacterial topoisomerases, crucial for DNA replication and transcription. This selectivity towards bacterial isoforms over human topoisomerases suggests a potential for reduced toxicity in therapeutic applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound is being explored for its cytotoxic effects on cancer cell lines.

  • Cytotoxicity Studies : Compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines, with IC50_{50} values often below that of standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring influences the potency and selectivity of these compounds against cancer cells. For instance, modifications to the phenyl rings and the introduction of electron-donating groups have been correlated with enhanced activity .

Trypanocidal Activity

This compound has also shown promise against protozoan infections such as those caused by Trypanosoma brucei, the causative agent of sleeping sickness.

  • Activity Evaluation : In vitro studies report IC50_{50} values indicating effective trypanocidal activity, suggesting that structural modifications can lead to enhanced efficacy against this pathogen .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives, including this compound. The compound exhibited significant antibacterial activity with an IC50_{50} of approximately 0.05 µg/mL against S. aureus .

Study 2: Anticancer Potential

In a comparative study on the cytotoxic effects of substituted thiazoles, this compound was found to inhibit cell proliferation in A-431 and Jurkat cell lines with IC50_{50} values less than that of doxorubicin, indicating its potential as an anticancer agent .

Properties

Molecular Formula

C19H16BrNO2S

Molecular Weight

402.3 g/mol

IUPAC Name

ethyl 2-[4-(bromomethyl)phenyl]-4-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H16BrNO2S/c1-2-23-19(22)17-16(14-6-4-3-5-7-14)21-18(24-17)15-10-8-13(12-20)9-11-15/h3-11H,2,12H2,1H3

InChI Key

PRJXRNJUUBWKKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)CBr)C3=CC=CC=C3

Origin of Product

United States

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